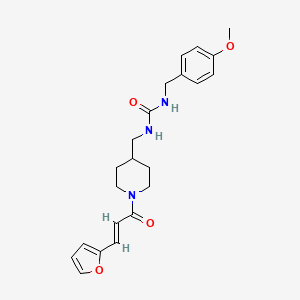
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan moiety, a piperidine ring, and a methoxybenzyl group, which collectively suggest a diverse range of interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3, with a molecular weight of approximately 342.39 g/mol. The structural components include:
- Furan ring : Known for its role in various biological activities.
- Piperidine moiety : Associated with a variety of pharmacological effects.
- Methoxybenzyl group : Potentially enhances lipophilicity and bioactivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives containing the furan and piperidine structures can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Study :
A study involving analogs of this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism was primarily attributed to the inhibition of key enzymes such as thymidylate synthase and topoisomerase II, which are critical for DNA synthesis and repair .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate to strong inhibitory effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| (E)-1... | Staphylococcus aureus | 15 | 10 |
| (E)-1... | Escherichia coli | 12 | 15 |
These results suggest that the structural features of the compound contribute to its ability to disrupt bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibition assays indicated that it could serve as a lead compound for developing new AChE inhibitors, which are crucial for treating neurodegenerative diseases.
Urease Inhibition Assay :
The urease inhibition activity was evaluated using a standard method where varying concentrations of the compound were tested. The results indicated significant inhibition, with an IC50 value comparable to established urease inhibitors .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to active sites of enzymes such as AChE and urease.
- Cellular Uptake : Enhanced permeability through lipophilic groups facilitating cellular absorption.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis.
Propriétés
IUPAC Name |
1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-6-4-17(5-7-19)15-23-22(27)24-16-18-10-12-25(13-11-18)21(26)9-8-20-3-2-14-29-20/h2-9,14,18H,10-13,15-16H2,1H3,(H2,23,24,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZYKSXLNFKVCB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














